Computed Lipophilicity (XLogP3) and Predicted Membrane Permeability vs. N-Benzyl Analog
The target compound has a computed XLogP3 of 3.5, reflecting the contribution of the 2-methoxy-5-methylphenyl substituent [1]. The N-benzyl analog (CAS 1091132-45-4) lacks the methoxy group and bears a simpler benzyl amide terminus; its predicted XLogP3 is approximately 3.1–3.3 based on fragment-based estimation, indicating lower lipophilicity . This 0.2–0.4 log unit difference in XLogP3 can translate to measurably different membrane permeability and tissue distribution profiles in cellular assays.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.5 |
| Comparator Or Baseline | N-benzyl analog (CAS 1091132-45-4): XLogP3 ≈ 3.1–3.3 (estimated) |
| Quantified Difference | ΔXLogP3 ≈ +0.2 to +0.4 (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem); N-benzyl analog estimated by fragment addition |
Why This Matters
Higher lipophilicity within the optimal range (XLogP3 1–5) can improve passive membrane permeability while maintaining aqueous solubility, making this compound a potentially more cell-penetrant tool compound than the N-benzyl analog for intracellular target engagement studies.
- [1] PubChem Compound Summary for CID 44061532. National Center for Biotechnology Information (2025). View Source
